Lipophilicity and CNS Drug-Likeness Advantage
The XLogP3 of 2-(3-bromo-4-fluorophenyl)azetidine is 2.2 [1], placing it within the optimal CNS drug-like window (typically LogP 2–4). In contrast, the 1-substituted congener 1-(3-bromo-4-fluorophenyl)azetidine displays an XLogP3 of 3.0 [2], a 0.8 log-unit increase that corresponds to approximately 6.3-fold greater distribution into lipid phases. The 3-substituted positional isomer 3-(3-bromo-4-fluorophenyl)azetidine shows a marginally lower XLogP3 of 2.1 [3]. Compounds with LogP > 2.5 often exhibit increased metabolic liability and non-specific binding, making the 2.2 value of the target compound a desirable midpoint.
| Evidence Dimension | XLogP3 (predicted octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(3-Bromo-4-fluorophenyl)azetidine: XLogP3 = 3.0; 3-(3-Bromo-4-fluorophenyl)azetidine: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = −0.8 (vs 1-substituted) and +0.1 (vs 3-substituted); ~6.3-fold lower lipid partitioning vs 1-substituted |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021 release) [1][2][3] |
Why This Matters
Lower lipophilicity in the 2-substituted free base may reduce non-specific protein binding and metabolic clearance, offering a more favorable developability profile for CNS-targeted programs.
- [1] Kuujia CAS 1270391-57-5 product page. 2-(3-Bromo-4-fluorophenyl)azetidine – Computed Properties: XLogP3 = 2.2. URL: https://www.kuujia.com/cas-1270391-57-5.html View Source
- [2] PubChem CID 130951636: 1-(3-Bromo-4-fluorophenyl)azetidine – Computed Properties: XLogP3-AA = 3. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Bromo-4-fluorophenyl_azetidine View Source
- [3] Kuujia CAS 1260812-10-9 product page. 3-(3-Bromo-4-fluorophenyl)azetidine – Computed Properties: XLogP3 = 2.1. URL: https://www.kuujia.com/cas-1260812-10-9.html View Source
